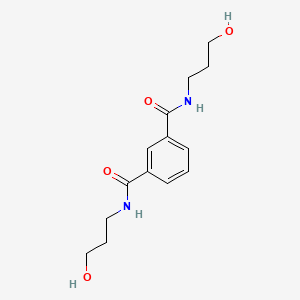
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring through amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-hydroxypropylbenzene-1,3-dicarboxylic acid.
Reduction: Formation of N1,N~3~-bis(3-aminopropyl)benzene-1,3-dicarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The amide linkages can also participate in hydrogen bonding, influencing the compound’s biological activity and stability.
類似化合物との比較
Similar Compounds
N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide: Similar structure but with amine groups instead of hydroxypropyl groups.
3-Phenylpropanol: Contains a hydroxypropyl group attached to a benzene ring but lacks the amide linkages.
1,3-Diisopropylbenzene: Features isopropyl groups attached to a benzene ring, differing in the nature of the substituents.
Uniqueness
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxypropyl and amide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
42089-95-2 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-N,3-N-bis(3-hydroxypropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c17-8-2-6-15-13(19)11-4-1-5-12(10-11)14(20)16-7-3-9-18/h1,4-5,10,17-18H,2-3,6-9H2,(H,15,19)(H,16,20) |
InChIキー |
MKCKORDBPQHSTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NCCCO)C(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


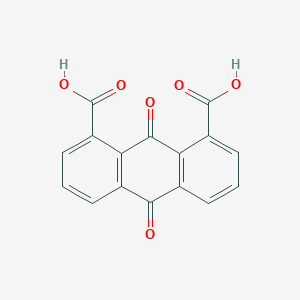
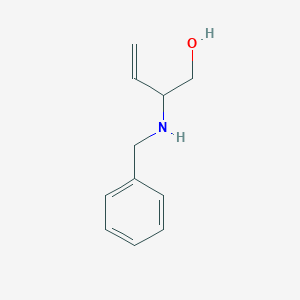
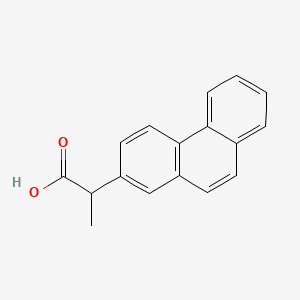
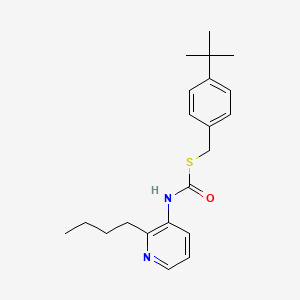
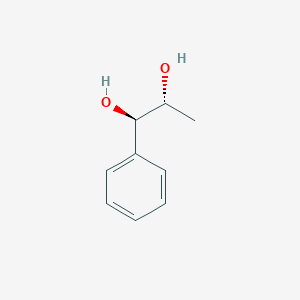
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
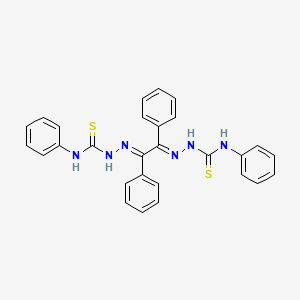

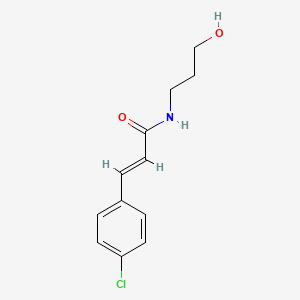
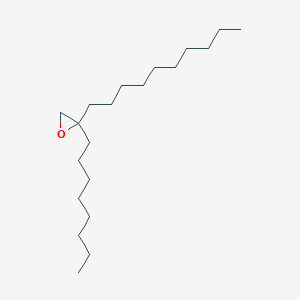
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
methanone](/img/structure/B14659509.png)

